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molecular formula C13H13FN2O3 B8409732 Ethyl 1-(4-fluorophenyl)-4-methoxy-pyrazole-3-carboxylate

Ethyl 1-(4-fluorophenyl)-4-methoxy-pyrazole-3-carboxylate

Cat. No. B8409732
M. Wt: 264.25 g/mol
InChI Key: IMJRAFOFGZFDRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08999982B2

Procedure details

E1 (2 mmol, 1.0 eq.) and KOH (6 mmol, 3.0 eq.) in THF/H2O (1/1, 30 mL) were heated for 2 h at 60° C. The mixture was cooled to RT and then acidified with aq. HCl-solution (1N) to pH=1. The aq. phase was extracted with EtOAc. The combined organic phase was dried over Na2SO4. Removal of the solvent yielded the product E2 as a yellow solid (450 mg, 95%). 1H NMR (400 MHz, d6-DMSO, 300K) δ 3.80 (s, 3H), 7.37 (dd, J=J=9.0 Hz, 2H), 7.87 (dd, J=9.0 Hz, J=4.7 Hz, 2H), 8.40 (s, 1H), 12.72 (br s, 1H). MS (ES) C11H9FN2O3 requires: 236. Found: 237 (M+H)+.
Name
Quantity
2 mmol
Type
reactant
Reaction Step One
Name
Quantity
6 mmol
Type
reactant
Reaction Step One
Name
THF H2O
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH:12]=[C:11]([O:13][CH3:14])[C:10]([C:15]([O:17]CC)=[O:16])=[N:9]2)=[CH:4][CH:3]=1.[OH-].[K+].Cl>C(Cl)Cl.CC(O)=O>[F:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH:12]=[C:11]([O:13][CH3:14])[C:10]([C:15]([OH:17])=[O:16])=[N:9]2)=[CH:6][CH:7]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
2 mmol
Type
reactant
Smiles
FC1=CC=C(C=C1)N1N=C(C(=C1)OC)C(=O)OCC
Name
Quantity
6 mmol
Type
reactant
Smiles
[OH-].[K+]
Name
THF H2O
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl.CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aq. phase was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Removal of the solvent

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1N=C(C(=C1)OC)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 450 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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